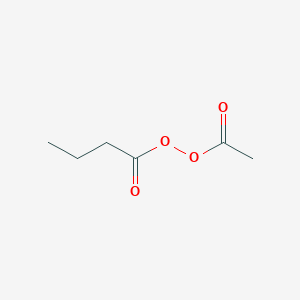![molecular formula C4H7N5 B14722979 2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene CAS No. 7078-16-2](/img/structure/B14722979.png)
2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene is a heterocyclic compound featuring a bicyclic structure with multiple nitrogen atoms. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its presence in various bioactive natural products and its diverse biological applications .
Preparation Methods
The synthesis of 2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene typically involves the reaction of 3-oxo-2-arylhydrazonopropanal derivatives with ammonium acetate. This reaction can be catalyzed by triethylamine and can be conducted under different heating conditions, including thermal, ultrasonic, and microwave irradiation in ethanol solvent . The reaction yields tetrasubstituted derivatives of the compound in good to excellent isolated yields .
Chemical Reactions Analysis
2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Scientific Research Applications
2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene involves its interaction with various molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and interact with biological receptors, such as dopamine receptors and nicotinic acetylcholine receptors . These interactions can modulate the activity of these receptors, leading to various biological effects.
Comparison with Similar Compounds
2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene can be compared with other azabicyclo[3.3.1]nonane derivatives, such as:
1-Azabicyclo[3.3.1]nonane: Used for treating psychotic and neurodegenerative disorders.
2-Azabicyclo[3.3.1]nonane: Found in narcotic analgesics and marine alkaloids.
3-Azabicyclo[3.3.1]nonane: Core substructure of marine natural products like Haliclonin A.
9-Azabicyclo[3.3.1]nonane: Possesses cytotoxic properties and high sigma-2 receptor affinities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
7078-16-2 |
|---|---|
Molecular Formula |
C4H7N5 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2,4,6,8,9-pentazabicyclo[3.3.1]nona-2,7-diene |
InChI |
InChI=1S/C4H7N5/c1-5-3-7-2-8-4(6-1)9-3/h1-4,9H,(H,5,6)(H,7,8) |
InChI Key |
FNYBUQIOLQYUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2NC(N1)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


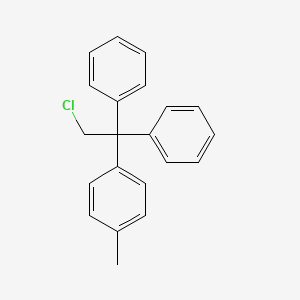
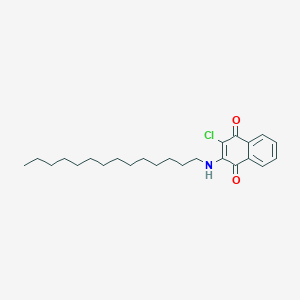
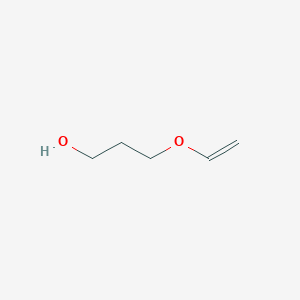
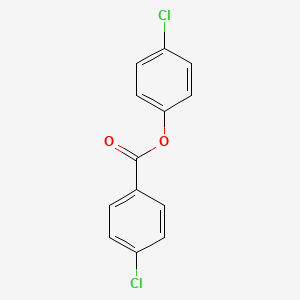
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)
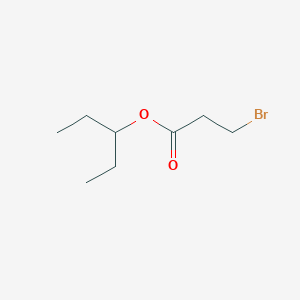

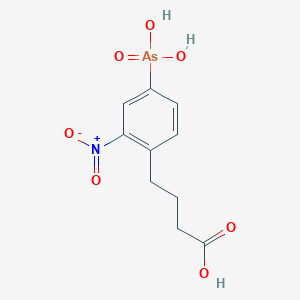
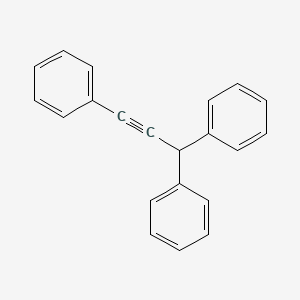
![Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722945.png)

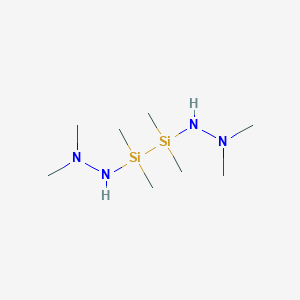
![2H-Pyrrolo[2,3-C]pyridine](/img/structure/B14722966.png)
